Cas no 103597-60-0 (5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecen-1-yloxy)ethylester)

5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecen-1-yloxy)ethylester structure
103597-60-0 structure
Nome del prodotto:5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecen-1-yloxy)ethylester
Numero CAS:103597-60-0
MF:C43H78NO7P
MW:752.055695056915
CID:125743
PubChem ID:9547058

5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecen-1-yloxy)ethylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecen-1-yloxy)ethylester
    • [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadec-1-enoxypropan-2-yl] icosa-5,8,11,14-tetraenoate
    • 2-aminoethoxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]phosphinic acid
    • 5,8,11,14-Eicosatetraenoicacid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadece...
    • (17Z,21R)-27-amino-24-hydroxy-24-oxido-19,23,25-trioxa-24λ5-phosphaheptacos-17-en-21-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • 20:4(5Z,8Z,11Z,14Z))
    • GPEtn(O-18:1(1Z)
    • GPEtn(O-18:1(1Z)/20:4(5Z,8Z,11Z,14Z))
    • 103597-60-0
    • SCHEMBL2124255
    • [R-(all-Z)]-5,8,11,14-Eicosatetraenoic acid 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecenyloxy)ethyl ester
    • 1-(1Z-Octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine
    • LMGP02030003
    • (17Z,21R)-27-amino-24-hydroxy-24-oxido-19,23,25-trioxa-24lambda(5)-phosphaheptacos-17-en-21-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • (2-aminoethoxy)[2-[icosa-5.8.11.14-tetraenoyloxy]-3-[octadec-1-en-1-yloxy]propoxy]phosphinic acid
    • 1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phosphoethanolamine
    • CHEBI:79207
    • Q27148271
    • PE(dm18:0/20:4(5Z,8Z,11Z,14Z))
    • PE(P-18:0/20:4(5Z,8Z,11Z,14Z))
    • PE(P-18:0/20:4)
    • 1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
    • [R-(all-Z)]-5,8,11,14-Eicosatetraenoic acid
    • 5,8,11,14-Eicosatetraenoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-(1-octadecenyloxy)ethyl ester, [R-(all-Z)]-
    • [R-(all-Z)]-5,8,11,14-Eicosatetraenoate
    • [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • PE P-38:4
    • 2-aminoethoxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy
    • 1-(1-enyl-stearoyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine
    • 144371-69-7
    • HY-157697
    • 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE
    • (2R)-1-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(((Z)-octadec-1-en-1-yl)oxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • CS-0997316
    • Inchi: InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11+,19-17+,24-22+,30-28+,38-35+
    • Chiave InChI: URPXXNCTXCOATD-DLWDWAQVSA-N
    • Sorrisi: O(C(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC)=O)C(CO/C=C/CCCCCCCCCCCCCCCC)COP(=O)(OCCN)O

Proprietà calcolate

  • Massa esatta: 751.55194
  • Massa monoisotopica: 751.552
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 40
  • Complessità: 979
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 5
  • Superficie polare topologica: 117A^2
  • XLogP3: 11.1

Proprietà sperimentali

  • Densità: 0.997
  • Punto di ebollizione: 767.024°C at 760 mmHg
  • Punto di infiammabilità: 417.681°C
  • Indice di rifrazione: 1.496
  • PSA: 117.31
  • LogP: 13.23820
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD